molecular formula C19H17NO2S B2992475 (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide CAS No. 2097939-89-2

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B2992475
CAS No.: 2097939-89-2
M. Wt: 323.41
InChI Key: PWBLCQGRHJEDLP-ZHACJKMWSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide is a synthetic enamide compound of significant interest in chemical and pharmacological research. Its structure incorporates a conjugated (2E)-prop-2-enamide core, which is bridged by a 3-phenyl group on one end and a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl amine moiety on the other . This molecular architecture, featuring multiple aromatic heterocycles (furan and thiophene) and an extended conjugated system, confers unique electronic properties and makes the compound a valuable scaffold for the development of more complex molecules . In medicinal chemistry, this compound is primarily investigated as a building block for novel bioactive molecules. Structurally similar cinnamamide derivatives have demonstrated notable biological activities, serving as antitubulin agents that inhibit cancer cell proliferation . The presence of the enamide group is of particular interest, as enamide-containing compounds are prevalent in numerous bioactive natural products and synthetic analogs, often exhibiting antiviral, anti-inflammatory, and anticancer properties . The furan and thiophene rings provide distinct pharmacophoric elements that can be tailored to optimize interactions with biological targets . Beyond its biological potential, the compound's conjugated system suggests applications in material science, such as in the development of organic semiconductors or conductive polymers . Researchers can subject it to various chemical transformations, including oxidation of the heterocyclic rings or reduction of the central double bond, to explore a diverse array of derivatives . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBLCQGRHJEDLP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide, also referred to as a cinnamamide derivative, has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₁₇H₁₅N₁O₂S₂
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 2097939-60-9

The structure features a furan and thiophene moiety, which are known to contribute to biological activity through various mechanisms.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of cinnamamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy in reducing seizure activity in various animal models.

Key Findings :

  • Animal Model Studies : The compound demonstrated effectiveness in models such as the maximal electroshock test (MES) and the 6-Hz psychomotor seizure model, which are standard tests for assessing anticonvulsant activity.
    • ED50 Values : In related studies, compounds similar to this derivative have shown ED50 values ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model and administration route .

Cytotoxicity and Safety Profile

Cytotoxicity assessments have been conducted using cell lines such as HepG2 (liver cancer) and H9c2 (cardiac cell line). The results indicated that the compound is safe at concentrations up to 100 µM, showing no significant cytotoxic effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability.
  • Receptor Interaction : The unique structural features may allow for selective interaction with neurotransmitter receptors or enzymes involved in seizure pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of cinnamamide derivatives:

StudyFindings
Study 1Identified anticonvulsant activity in genetic models of epilepsy with effective dosages reported .
Study 2Evaluated safety profiles in vitro, confirming non-cytotoxicity at therapeutic concentrations .
Study 3Investigated structure-activity relationships (SAR) highlighting the importance of substituents on the phenyl ring for enhanced activity .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The target compound’s diheteroaromatic ethyl substituent distinguishes it from other N-substituted cinnamamides. Key analogs include:

Compound Name Substituents on Amide Nitrogen Molecular Weight Key Features Biological Activity Reference
(2E)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]-3-phenylprop-2-enamide (Target) 2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl 329.4 g/mol Dual heteroaromatic groups Not reported
(2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide 2,6-Dibromophenyl 379.1 g/mol Lipophilic, bulky substituents NF-κB inhibition (anti-inflammatory)
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i) 4-(Diethylamino)phenyl + 2-(thiophen-2-yl)ethyl Not reported Mixed aryl/heteroaryl substitution GABA transporter modulation
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl 264.3 g/mol Electron-withdrawing cyano group Antimicrobial potential

Key Observations :

  • Anti-inflammatory Activity: Bulky, lipophilic substituents (e.g., 2,6-dibromophenyl) in N-arylcinnamanilides enhance NF-κB inhibition, rivaling prednisone at 2 µM .
  • The target compound’s furan and thiophene groups provide π-π stacking capabilities but lower electron deficiency compared to halogenated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for constructing the (2E)-configured α,β-unsaturated amide core in this compound?

  • The α,β-unsaturated amide (enamide) moiety can be synthesized via a Horner-Wadsworth-Emmons reaction or a condensation reaction between a β-ketoamide and an aldehyde. For stereochemical control (E-configuration), phosphonate-based reagents are preferred to ensure trans-selectivity during olefination .
  • Example protocol : React 3-phenylprop-2-enoyl chloride with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane under Schotten-Baumann conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the E-configuration of the enamide (olefinic protons typically resonate at δ 6.5–7.5 ppm with coupling constants J1516J \approx 15–16 Hz for trans geometry) .
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation in ethanol/water and analyze using a diffractometer. Compare bond lengths (e.g., C=C at ~1.33 Å) and dihedral angles to computational models .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the coupling of the 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine with the enamide precursor?

  • Steric hindrance from the bis-heterocyclic ethylamine can be minimized by:

  • Using bulky base catalysts (e.g., DIPEA) to deprotonate the amine and enhance nucleophilicity.
  • Employing microwave-assisted synthesis to reduce reaction time and improve yield .
  • Reference example : A similar system achieved 78% yield via microwave irradiation (100°C, 30 min) compared to 45% under conventional heating .

Q. How does the electronic interplay between the furan and thiophene substituents influence the compound’s reactivity in biological assays?

  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Thiophene’s electron-rich sulfur atom may enhance π-π stacking with aromatic residues in enzymes, while furan’s oxygen could participate in hydrogen bonding .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases) and correlate with substituent electronic profiles .

Q. What are the key challenges in analyzing metabolic stability of this compound in vitro?

  • LC-MS/MS profiling : Incubate the compound with liver microsomes (human/rat) and monitor degradation via UPLC-QTOF. The furan ring is prone to oxidative metabolism, which can be mitigated by deuterium incorporation at vulnerable positions .
  • Cytochrome P450 inhibition assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6), which may inform structural modifications .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to reconcile discrepancies?

  • Issue : Some studies report solubility in DMSO >10 mM, while others note precipitation at 5 mM.
  • Resolution : Perform dynamic light scattering (DLS) to detect aggregate formation. Adjust solvent systems (e.g., DMSO:PBS ratios) or use solubilizing agents (e.g., β-cyclodextrin) for consistent in vitro dosing .

Methodological Recommendations

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol mobile phase) to resolve enantiomers if unintended racemization occurs during synthesis .
  • Biological screening : Prioritize phenotypic assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) before target-based approaches to capture polypharmacology effects .

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